molecular formula C5H8N2O B13895898 2,5-Diazabicyclo[2.2.1]heptan-3-one

2,5-Diazabicyclo[2.2.1]heptan-3-one

Cat. No.: B13895898
M. Wt: 112.13 g/mol
InChI Key: QNXBWPAFCHPJMM-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[2.2.1]heptan-3-one is a bicyclic compound with the molecular formula C5H8N2O. It is known for its unique structure, which includes a bicyclic ring system with nitrogen atoms at positions 2 and 5, and a ketone group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable synthetic routes for 2,5-Diazabicyclo[2.2.1]heptan-3-one involves the Mitsunobu reaction. This reaction typically uses anilides of N-protected (2S,4R)-4-hydroxyproline treated with thioacetic acid under Mitsunobu conditions, leading to the formation of the desired bicyclic structure through intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to optimize reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the bicyclic structure, which can have different functional groups attached to the nitrogen atoms or the carbon skeleton .

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptan-3-one, particularly in its role as a β-lactam antibiotic analogue, involves the inhibition of β-lactamases. These enzymes are responsible for the resistance of bacteria to β-lactam antibiotics. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing it from breaking down the antibiotic .

Properties

IUPAC Name

2,5-diazabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-5-4-1-3(7-5)2-6-4/h3-4,6H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXBWPAFCHPJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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